1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one
CAS No.: 897488-16-3
Cat. No.: VC4254671
Molecular Formula: C20H20ClN3O2S
Molecular Weight: 401.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897488-16-3 |
|---|---|
| Molecular Formula | C20H20ClN3O2S |
| Molecular Weight | 401.91 |
| IUPAC Name | 1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone |
| Standard InChI | InChI=1S/C20H20ClN3O2S/c1-14-7-8-16(21)19-18(14)22-20(27-19)24-11-9-23(10-12-24)17(25)13-26-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3 |
| Standard InChI Key | GPWAMNVKTVUHGP-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Introduction
The compound 1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one is a complex organic molecule featuring a benzothiazole core linked to a piperazine ring, which is further connected to a phenoxyethanone moiety. This structure suggests potential biological activities, particularly in fields like pharmacology and oncology, due to the presence of functional groups known for their diverse biological effects.
Biological Activity and Potential Applications
While specific biological activity data for 1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one is not readily available, compounds with similar structural components have shown promise in various therapeutic areas:
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Anticancer Properties: Benzothiazole derivatives have been studied for their anticancer activities, often targeting specific cellular pathways involved in cancer progression .
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Pharmacological Applications: The presence of a piperazine ring suggests potential interactions with neurotransmitter receptors or other biological targets, which could be exploited for neurological or psychiatric disorders.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including the formation of the benzothiazole core, attachment of the piperazine ring, and incorporation of the phenoxyethanone moiety. Characterization methods would include spectroscopic techniques like NMR and mass spectrometry to confirm the structure and purity of the compound.
Data Table: Hypothetical Biological Activity Data
| Compound | IC (µM) Against Cancer Cell Lines |
|---|---|
| Example 1 | 10.0 (HCT-116), 20.0 (MCF-7) |
| Example 2 | 5.0 (HCT-116), 15.0 (MCF-7) |
| Example 3 | 8.0 (HCT-116), 12.0 (MCF-7) |
Note: The data provided in the table is hypothetical and serves as a placeholder for potential biological activity data that could be collected through experimental studies.
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